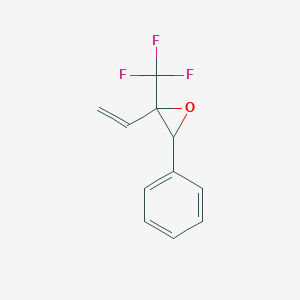

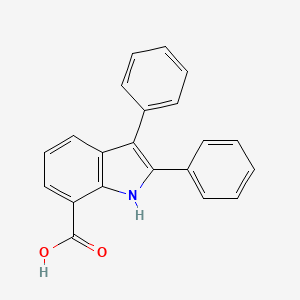

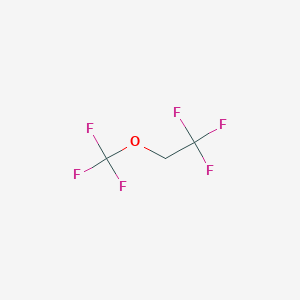

![molecular formula C15H10F6O B3031280 Bis[4-(trifluoromethyl)phenyl]methanol CAS No. 22543-52-8](/img/structure/B3031280.png)

Bis[4-(trifluoromethyl)phenyl]methanol

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds with trifluoromethyl groups and methanol functionalities can involve various strategies. For instance, the synthesis of bis(4-alkoxyphenyl) viologen bis(triflimide) salts involves a metathesis reaction of bis(4-alkoxyphenyl) viologen dichloride salts with lithium triflimide in methanol . Another example is the synthesis of a novel fluorinated aromatic diamine monomer, which is prepared by coupling 3',5'-bis(trifluoromethyl)-2,2,2-trifluoroacetophenone with 4-nitrophenyl phenyl ether under catalysis, followed by reduction . These methods could potentially be adapted for the synthesis of Bis[4-(trifluoromethyl)phenyl]methanol.

Molecular Structure Analysis

The molecular structure of compounds with trifluoromethyl groups can be characterized using techniques such as nuclear magnetic resonance (NMR) and X-ray diffraction. For example, the crystal and molecular structure of Bis(methanol)-α,β,γ,δ-tetraphenylporphinatomanganese(III) perchlorate was determined using X-ray diffraction, revealing coordination spheres and bond distances . Similarly, the molecular and crystal structure of Bis[(−2,2-dimethyl-1-trimethylsiloxypropyliden)phosphano]methane was studied in detail, providing insights into the arrangement of substituents and bond angles .

Chemical Reactions Analysis

Compounds with bis(phenyl)methanol structures can undergo various chemical reactions. For instance, bis(4-methoxyphenyl)methanol can react with (diarylmethylene)cyclopropanes to form polysubstituted cyclopentenes under Lewis acid catalysis . The ortho-substituent on 2,4-bis(trifluoromethyl)phenylboronic acid plays a crucial role in catalyzing dehydrative amidation between carboxylic acids and amines . These reactions highlight the reactivity of bis(phenyl)methanol compounds and their potential for forming new chemical structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds with trifluoromethyl groups and methanol can vary widely. For example, fluorinated polyimides derived from a fluorinated aromatic diamine monomer exhibit good solubility in polar organic solvents, high thermal stability, and excellent mechanical properties . The thermotropic liquid-crystalline properties of bis(4-alkoxyphenyl) viologen bis(triflimide) salts are influenced by the length of the alkoxy chains, with salts showing transitions from crystal-to-smectic A phases and high thermal stabilities . These properties are important for understanding the behavior of this compound in various applications.

Wissenschaftliche Forschungsanwendungen

Organocatalysis in Transesterification

Bis[4-(trifluoromethyl)phenyl]methanol is involved in the synthesis of novel zwitterionic salts, which are effective as organocatalysts for transesterification reactions. These salts are produced from the reaction of certain phenyl isothiocyanates with pyrrolidinopyridine and have shown efficiency in catalyzing the transesterification of methyl carboxylates and alcohols (Ishihara, Niwa, & Kosugi, 2008).

Catalyst Stabilization in Palladium Nanoparticle Formation

In the context of catalysis, this compound derivatives have been used to stabilize palladium nanoparticles. These nanoparticles, soluble in perfluorinated solvents, act as efficient and recoverable catalysts for Suzuki cross-couplings and Heck reactions (Moreno-Mañas, Pleixats, & Villarroya, 2001).

Thermally Activated Delayed Fluorescent Emitters

Compounds derived from this compound, like BPBCz and TrzBCz, have been investigated as thermally activated delayed fluorescent (TADF) emitters, showing high quantum efficiencies in blue TADF devices (Kim, Choi, & Lee, 2016).

Electrocatalysis in Methanol Oxidation

Research shows the potential of bis(trifluoromethylsulfonyl)imide derivatives in catalyzing methanol oxidation. An innovative strategy involves oxidizing these derivatives to form radical electrocatalysts on platinum electrodes, facilitating selective methanol oxidation (Tang, Wang, Chi, Sevilla, & Zeng, 2016).

Cationic Merocyanine Dyes

Derivatives of this compound are utilized in synthesizing cationic merocyanine dyes. These dyes display photochromism, leading to the reversible generation of colored photomerocyanines (Aiken, Clayton, Gabbutt, Heron, & Kolla, 2013).

Ligands for Enantioselective Catalysis

The compound has been used to create ligands like diarylprolinol, which are applied in enantioselective alkynylation of cyclic imines, resulting in chiral propargylic sulfamidates with high yields and excellent enantioselectivities (Munck, Monleón, Vila, & Pedro, 2017).

Ferrocene-Based Catalysts

This compound derivatives are also important in synthesizing P-stereogenic ferrocene-based phosphanes. These compounds are used in stereoselective catalysis and have shown efficiency in reactions with transition metals (Sondenecker, Cvengroš, Aardoom, & Togni, 2011).

Hyperbranched Polyimide for Memory Devices

Derivatives of this compound are utilized in the synthesis of hyperbranched polyimide, which exhibits superior solubility and excellent thermal stability. These compounds are significant in the development of memory devices with nonvolatile bipolar memory character (Tan, Yao, Song, Zhu, Yu, & Guan, 2017).

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Bis[4-(trifluoromethyl)phenyl]methanol is a fluorinated diphenylmethanol building block . It is primarily used as a synthesis intermediate for APIs and macromolecules

Mode of Action

It is used to synthesise aromatic polyethers through nucleophilic aromatic substitution . The free hydroxy groups can be further functionalized for graft polymer with ‘grafting to’ method .

Biochemical Pathways

It is known to be involved in the synthesis of aromatic polyethers .

Result of Action

It is an important building block for synthesizing antipsychotic drugs such as fluspirilene, pimozide, and penfluridol .

Eigenschaften

IUPAC Name |

bis[4-(trifluoromethyl)phenyl]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10F6O/c16-14(17,18)11-5-1-9(2-6-11)13(22)10-3-7-12(8-4-10)15(19,20)21/h1-8,13,22H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSLVYJZPTOWIRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C2=CC=C(C=C2)C(F)(F)F)O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10F6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80344772 | |

| Record name | bis[4-(trifluoromethyl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80344772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

22543-52-8 | |

| Record name | bis[4-(trifluoromethyl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80344772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.